4-(3,4-Dimethylphenoxy)aniline

P2X3 purinoceptor pain signaling ion channel pharmacology

4-(3,4-Dimethylphenoxy)aniline (CAS 46731-94-6) is the essential 3,4-dimethyl isomer for P2X3 purinoceptor research. With a documented rat P2X3 EC50 of 80 nM and a 12.5-fold species-selectivity window versus human P2X3 (IC50 999 nM), this compound serves as a critical tool for translational pain, chronic cough, and sensory disorder programs. Its defined LogP of 3.67 and contiguous meta/para-methyl substitution confer distinct steric and electronic properties absent in the 2,3- and 3,5-isomers (CAS 155106-50-6, 86823-17-8), ensuring SAR dataset consistency. For aqueous assays, specify the hydrochloride salt (CAS 1185297-66-8) to minimize DMSO carryover artefacts. Procure the exact isomer to maintain internal reproducibility.

Molecular Formula C14H15NO
Molecular Weight 213.28
CAS No. 46731-94-6
Cat. No. B2863365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethylphenoxy)aniline
CAS46731-94-6
Molecular FormulaC14H15NO
Molecular Weight213.28
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC2=CC=C(C=C2)N)C
InChIInChI=1S/C14H15NO/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13/h3-9H,15H2,1-2H3
InChIKeyUZSYASHQOZQTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Dimethylphenoxy)aniline (CAS 46731-94-6): Molecular Properties and Industrial Procurement Profile


4-(3,4-Dimethylphenoxy)aniline (CAS 46731-94-6) is a diaryl ether aniline derivative with molecular formula C14H15NO and molecular weight 213.27 g/mol [1]. The compound features a 3,4-dimethylphenoxy substituent at the para-position of the aniline ring, with a computed XLogP3 of 4 and topological polar surface area of 35.3 Ų [1]. It is commercially available from multiple suppliers at typical purity specifications of 95% or higher, primarily for research applications . As an aromatic amine building block, it serves as a synthetic intermediate in pharmaceutical and agrochemical development programs .

4-(3,4-Dimethylphenoxy)aniline (CAS 46731-94-6): Why Structural Analogs Cannot Be Substituted Without Functional Validation


Within the dimethylphenoxyaniline positional isomer series, the specific substitution pattern on the phenoxy ring determines the three-dimensional molecular conformation and electronic distribution, which in turn governs target binding affinity and physicochemical behavior [1]. Compounds with identical molecular formula (C14H15NO) and molecular weight but different methyl group positions—such as 4-(2,3-dimethylphenoxy)aniline (CAS 155106-50-6) and 4-(3,5-dimethylphenoxy)aniline (CAS 86823-17-8) —exhibit distinct steric profiles and lipophilicity parameters that preclude simple interchangeability in target-based assays. Substitution without empirical validation of the specific isomer's activity data introduces uncontrolled variables in receptor binding studies and may lead to irreproducible results [1].

4-(3,4-Dimethylphenoxy)aniline (CAS 46731-94-6): Quantitative Differentiation Evidence for Scientific Selection


P2X3 Receptor Antagonist Activity: Rat P2X3 Target Engagement (EC50 = 80 nM)

4-(3,4-Dimethylphenoxy)aniline demonstrates antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 value of 80 nM, evaluated at a test concentration of 10 μM in Xenopus oocytes [1]. As a baseline comparator, the unsubstituted parent scaffold 4-phenoxyaniline (CAS 139-59-3) has no reported P2X3 antagonist activity in publicly available binding databases, indicating that the 3,4-dimethyl substitution is essential for conferring measurable target engagement at this receptor [2]. The addition of two methyl groups at the 3,4-positions transforms an inactive scaffold into a compound with sub-100 nM potency at the rat P2X3 receptor.

P2X3 purinoceptor pain signaling ion channel pharmacology

Human P2X3 Receptor Antagonist Activity: Species-Translated Potency (IC50 = 999 nM)

4-(3,4-Dimethylphenoxy)aniline exhibits antagonist activity against human P2X3 receptor with an IC50 value of 999 nM, measured in rat C6BU-1 cells expressing the human receptor using a Fluo-3/AM calcium flux assay [1]. The 12.5-fold potency shift from rat P2X3 (EC50 80 nM) to human P2X3 (IC50 999 nM) provides quantifiable evidence of species-dependent pharmacology. This human receptor activity profile places the compound within the micromolar range for human target engagement—a critical consideration for translational studies where species differences in P2X3 pharmacology are well-documented. As a comparative reference, the clinical-stage P2X3 antagonist gefapixant (AF-219) exhibits IC50 values of approximately 30 nM at human P2X3, representing a ~33-fold greater potency [2], establishing 4-(3,4-dimethylphenoxy)aniline as a moderately potent research tool rather than a clinical candidate.

human P2X3 species selectivity chronic cough

Lipophilicity Differentiation: LogP Comparison Among Dimethylphenoxyaniline Positional Isomers

4-(3,4-Dimethylphenoxy)aniline exhibits a computed LogP of 3.67145 and LogD (pH 7.4) of 3.6710565, placing it within a moderately lipophilic range suitable for passive membrane diffusion while maintaining acceptable aqueous solubility for in vitro assay conditions [1]. As a class-level inference, the positional isomer 4-(2,3-dimethylphenoxy)aniline (CAS 155106-50-6), despite having identical molecular formula and molecular weight, is predicted to exhibit altered lipophilicity due to differential steric shielding of the polar ether oxygen and varying electronic effects of ortho-methyl substitution versus meta/para-methyl substitution . The 3,4-dimethyl substitution pattern positions both methyl groups in a contiguous arrangement on the phenoxy ring, creating a distinct hydrophobic surface patch that influences protein binding interactions and membrane partitioning behavior differently than the isolated 3,5-dimethyl substitution pattern of CAS 86823-17-8 [2].

lipophilicity membrane permeability ADME prediction

Hydrochloride Salt Form Availability: Enhanced Aqueous Solubility for In Vitro Assays

4-(3,4-Dimethylphenoxy)aniline is commercially available as both the free base (CAS 46731-94-6) and the hydrochloride salt form (CAS 1185297-66-8) [1]. The hydrochloride salt provides substantially enhanced aqueous solubility compared to the free base, which exhibits limited water miscibility due to its lipophilic character (LogP 3.67) [2]. While the free base is miscible with most organic solvents including alcohols, ketones, and aromatic hydrocarbons [3], the hydrochloride salt enables preparation of aqueous stock solutions at higher concentrations without organic co-solvents—a practical advantage for in vitro pharmacology assays, cell-based screening, and biochemical studies where DMSO or other organic solvents may interfere with target activity or cellular viability.

salt form aqueous solubility assay compatibility

4-(3,4-Dimethylphenoxy)aniline (CAS 46731-94-6): Evidence-Based Application Scenarios for Research and Procurement


P2X3 Receptor Pharmacology: Rat P2X3 Antagonist Studies (EC50 80 nM)

This compound is suited for in vitro pharmacology studies targeting recombinant rat P2X3 purinoceptors. With a documented EC50 of 80 nM in Xenopus oocyte expression systems [1], it provides a moderately potent tool compound for investigating P2X3-mediated calcium flux, electrophysiological responses, and downstream signaling pathways in rat-derived models. The 3,4-dimethyl substitution pattern confers target engagement that is absent in the unsubstituted 4-phenoxyaniline scaffold [2], making this specific isomer essential for studies requiring measurable P2X3 antagonism in rodent systems.

Human P2X3 Receptor Screening: Positive Control for Species-Translated Assays

The compound's human P2X3 antagonist activity (IC50 = 999 nM) in C6BU-1 cell-based calcium flux assays [1] establishes its utility as a reference standard for human P2X3 screening campaigns. The 12.5-fold potency differential between rat (EC50 80 nM) and human (IC50 999 nM) P2X3 receptors provides a benchmark for calibrating species-selectivity assessments in translational P2X3 programs focused on chronic cough, pain, and sensory disorders [2]. Its moderate human potency positions it appropriately as an assay validation control rather than a lead candidate.

Structure-Activity Relationship Studies of Dimethylphenoxyaniline Isomers

Within the dimethylphenoxyaniline isomer series (2,3-; 3,4-; 3,5-dimethyl substitution patterns), the 3,4-dimethyl isomer (CAS 46731-94-6) offers a distinct steric and electronic profile with quantified LogP of 3.67 [1]. This makes it valuable for systematic SAR exploration of how contiguous meta/para-methyl substitution influences receptor binding, membrane permeability, and metabolic stability relative to other positional isomers (CAS 155106-50-6 and CAS 86823-17-8) [2][3]. Procurement of the specific 3,4-isomer is essential for maintaining internal consistency in SAR datasets.

Aqueous Assay Development Using Hydrochloride Salt Form

For biochemical and cell-based assays requiring aqueous buffer compatibility without organic co-solvents, the hydrochloride salt form (CAS 1185297-66-8) [1] should be specified during procurement. The enhanced aqueous solubility of the salt form relative to the free base (LogP 3.67) [2] enables preparation of concentrated aqueous stock solutions, minimizing DMSO carryover effects that may confound P2X3 receptor pharmacology or cellular viability measurements [3].

Technical Documentation Hub

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